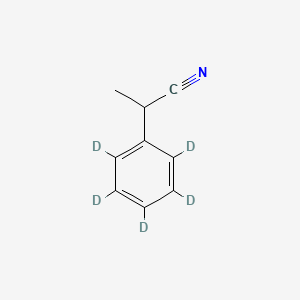
2-Phenylpropionitrile-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpropionitrile-d5 is a deuterated derivative of 2-Phenylpropionitrile, a compound characterized by the presence of a phenyl group attached to a propionitrile moiety. The deuterium atoms replace the hydrogen atoms in the propionitrile group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylpropionitrile-d5 can be synthesized through the mono-C-methylation of arylacetonitriles using dimethyl carbonate. The reaction involves heating phenylacetonitrile with dimethyl carbonate and potassium carbonate in an autoclave at 180°C for 18 hours. The resulting product is then subjected to hydrolysis using sodium hydroxide to yield 2-Phenylpropionitrile .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced biocatalytic systems. For instance, the enantioselective hydrolysis of racemic 2-Phenylpropionitrile by bacterial strains such as Agrobacterium tumefaciens can yield the desired compound with high enantiomeric excess .
化学反応の分析
Types of Reactions
2-Phenylpropionitrile-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to introduce new functional groups.
Major Products Formed
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropylamine.
Substitution: Various substituted phenylpropionitriles depending on the reagent used
科学的研究の応用
2-Phenylpropionitrile-d5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
作用機序
The mechanism of action of 2-Phenylpropionitrile-d5 involves its interaction with specific enzymes such as nitrilases and nitrile hydratases. These enzymes catalyze the hydrolysis of the nitrile group to form corresponding amides or carboxylic acids. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformation .
類似化合物との比較
Similar Compounds
- 2-Phenylpropionitrile
- 2-Phenylglycinonitrile
- Mandelonitrile
- 2-Phenylbutyronitrile
Uniqueness
2-Phenylpropionitrile-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in isotopic labeling studies. This isotopic substitution allows for the tracking of the compound in various biochemical and chemical processes, providing insights into reaction mechanisms and metabolic pathways .
特性
分子式 |
C9H9N |
|---|---|
分子量 |
136.20 g/mol |
IUPAC名 |
2-(2,3,4,5,6-pentadeuteriophenyl)propanenitrile |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChIキー |
NVAOLENBKNECGF-VIQYUKPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C#N)[2H])[2H] |
正規SMILES |
CC(C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
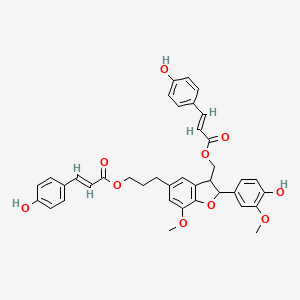
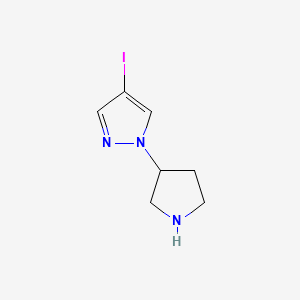
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
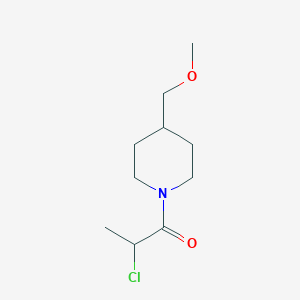

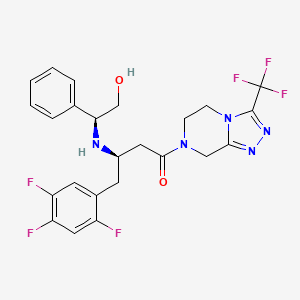
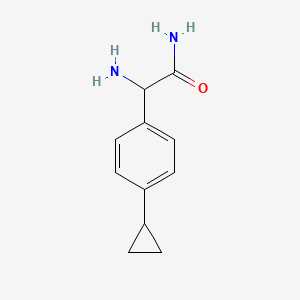
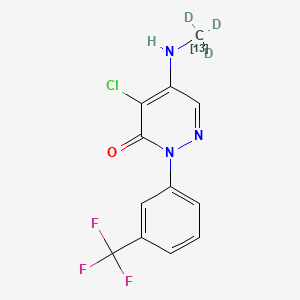
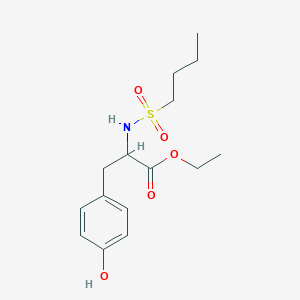
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
